molecular formula C5H11Cl2N3OS B2604178 [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride CAS No. 2411263-28-8

[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride

Cat. No.: B2604178
CAS No.: 2411263-28-8
M. Wt: 232.12
InChI Key: XGGOBVBJOLCULN-UHFFFAOYSA-N
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Description

[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is a synthetic organic compound built on the 1,3,4-thiadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. This particular derivative features a 2-aminoethyl substitution at the 5-position and a hydroxymethyl group at the 2-position of the thiadiazole ring, presenting a multifunctional handle for further chemical exploration and bioconjugation. The 1,3,4-thiadiazole nucleus is a recognized pharmacophore, extensively investigated for its potential in developing anticancer, antimicrobial, and anticonvulsant agents. Researchers value this core structure for its ability to interact with various biological targets; for instance, its sulfonamide derivatives are known to act as potent inhibitors of carbonic anhydrase isozymes IX and XII, which are overexpressed in hypoxic tumor environments and are implicated in tumor progression and invasion . Furthermore, the 2-amino group on the thiadiazole ring is a highly reactive site that serves as an excellent scaffold for the synthesis of novel derivatives, including Schiff bases, which have demonstrated expanded profiles of biological activity . As such, this compound is a compound of significant interest for researchers in chemical biology and drug discovery, serving as a key intermediate for the design and synthesis of new therapeutic candidates aimed at a range of pathological conditions.

Properties

IUPAC Name

[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.2ClH/c6-2-1-4-7-8-5(3-9)10-4;;/h9H,1-3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJANIWZHEPBVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(S1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with formic acid and hydrazine hydrate to form the thiadiazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate ring closure and formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole compounds.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that are significant for medicinal applications:

  • Antimicrobial Activity :
    • Derivatives of 2-amino-1,3,4-thiadiazole, including this compound, have shown promising antimicrobial properties. Studies indicate that they possess higher activity against various bacterial strains compared to standard antibiotics. For example, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
  • Anticancer Potential :
    • Research has highlighted the potential of thiadiazole derivatives in cancer therapy. Compounds similar to [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives exhibited significant antiproliferative effects, indicating their potential as anticancer agents .
  • Antiviral Properties :
    • The compound has also been investigated for its antiviral activity. Certain derivatives have shown effectiveness against viral infections, suggesting that the 1,3,4-thiadiazole moiety may be a suitable scaffold for developing antiviral drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the thiadiazole ring can enhance or diminish its pharmacological effects. For instance:

  • Substitutions at the amine group have been linked to increased antimicrobial potency.
  • Fluorinated and chlorinated derivatives often exhibit improved activity against specific pathogens due to their electronic properties .

Case Studies

StudyFindings
Pintilie et al., 2018Evaluated various thiadiazole derivatives for antimicrobial activity; found several compounds with significant inhibition against Bacillus anthracis and Bacillus cereus.
Dogan et al., 2020Investigated the effect of substitutions on antimicrobial activity; identified that certain structural modifications led to enhanced efficacy against Gram-positive bacteria.
Recent Review on Antiviral ActivityDiscussed the potential of thiadiazole derivatives in antiviral drug development; highlighted several compounds with promising results against viral infections.

Mechanism of Action

The mechanism of action of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Structural Analogs with Aminoalkyl Substituents

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride ()
  • Structure: Position 5 has a 1-aminoethyl group, while position 2 carries an amine.
  • Comparison: The target compound differs in substituent positions (2-hydroxymethyl vs. 2-amine) and aminoalkyl chain configuration (2-aminoethyl vs. 1-aminoethyl). These differences may influence hydrogen bonding and solubility.
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine ()
  • Structure: Position 5 has a diethylaminoethyl group.
  • Key Data : Purity 95%, used in pharmacological studies.
  • Comparison: The tertiary amine (diethylamino) reduces polarity compared to the primary amine (2-aminoethyl) in the target compound, likely altering membrane permeability and receptor interactions .

Analogs with Hydroxymethyl/Alcohol Substituents

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol ()
  • Structure : Position 2 has a hydroxymethyl group; position 5 is brominated.
  • Synthesis : Reacted with methanesulfonyl chloride for functionalization.
  • Comparison: Bromine at position 5 introduces steric bulk and electronic effects distinct from the aminoethyl group. The hydroxymethyl group’s presence aligns with the target compound, suggesting shared reactivity in derivatization .
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one ()
  • Structure: Hydroxyethoxymethyl at position 3; 5-amino at position 3.
  • Key Data : Synthesized via barbituric acid derivatives.
  • Comparison: The hydroxyethoxy group offers flexibility and hydrogen-bonding capacity similar to the hydroxymethyl group but with increased hydrophilicity. The absence of an aminoethyl group limits direct bioactivity parallels .

Analogs with Thio/Acetamide Substituents ()

Compounds 5e–5m (e.g., 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) feature thioether and acetamide groups.

  • Key Data :
Compound Yield (%) m.p. (°C)
5e 74 132–134
5h 88 133–135
5k 72 135–136
  • Comparison: Thioether and acetamide substituents enhance lipophilicity compared to the hydrophilic aminoethyl and hydroxymethyl groups. Higher yields (e.g., 88% for 5h) suggest efficient synthetic routes for bulky substituents .

Dihydrochloride Salts of Heterocycles

2-([(5-Methyl-1,3-thiazol-2-yl)methyl]amino)ethanol dihydrochloride ()
  • Structure: Thiazole core with ethanolamine and dihydrochloride.
  • Comparison : The thiazole ring (vs. thiadiazole) has different electronic properties, affecting aromatic stacking and bioactivity. The dihydrochloride salt form aligns with the target’s improved solubility .

Biological Activity

The compound [5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol; dihydrochloride is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

  • Molecular Formula : C4H10Cl2N4S
  • Molecular Weight : 217.1 g/mol
  • CAS Number : 74784-49-9

The structure of the compound includes a thiadiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
4eMCF-7IC50 not specified
4iHepG2IC50 not specified

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Flow cytometry analyses have shown that certain derivatives can significantly induce apoptotic cell death in HeLa cells, blocking the cell cycle at the sub-G1 phase .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. The 2-amino-1,3,4-thiadiazole moiety exhibits notable antimicrobial properties against various bacterial strains:

CompoundBacterial StrainActivity LevelReference
12cBacillus anthracisGood
12cBacillus cereusGood
-Staphylococcus aureusWeak
-Escherichia coliWeak

The derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiadiazole ring can enhance antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that several thiadiazole derivatives possess significant cytotoxic effects against human cancer cell lines such as HEK 293 and BT474. For example:

  • Compounds were evaluated for cytotoxicity against HEK 293 cells with varying degrees of effectiveness noted.
  • The results indicated that some derivatives exhibited moderate cytotoxicity compared to standard drugs like indisulam .

Case Studies

A notable case study involved the synthesis and evaluation of a series of novel thiadiazole-based compounds which were tested for their biological activities. The study found that structural modifications significantly influenced both anticancer and antimicrobial properties, suggesting that further optimization could lead to more potent agents .

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